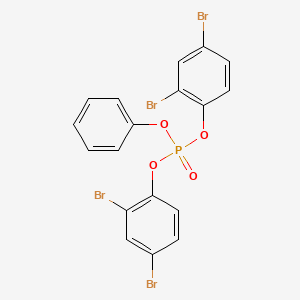
Bis(2,4-dibromophenyl) phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4-dibromophenyl) phenyl phosphate: is a chemical compound known for its unique structure and properties It is an organophosphate compound where the phosphate group is bonded to two 2,4-dibromophenyl groups and one phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dibromophenyl) phenyl phosphate typically involves the reaction of 2,4-dibromophenol with phenyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4-dibromophenyl) phenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atoms in the 2,4-dibromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphate esters, while substitution reactions can produce a variety of substituted phenyl phosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(2,4-dibromophenyl) phenyl phosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for researchers.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of phosphate esters in biological systems and their interactions with biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and other medical applications.
Industry: In the industrial sector, the compound is used as an additive in materials science. It can enhance the properties of polymers and other materials, making it useful in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of Bis(2,4-dibromophenyl) phenyl phosphate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4-diisopropylphenyl) phenyl phosphate
- Bis(2,4-di-tert-butylphenyl) phosphate
Comparison: Compared to similar compounds, Bis(2,4-dibromophenyl) phenyl phosphate is unique due to the presence of bromine atoms in its structure. This feature can influence its reactivity and interactions with other molecules, making it distinct from other phosphate esters.
Eigenschaften
CAS-Nummer |
113289-82-0 |
|---|---|
Molekularformel |
C18H11Br4O4P |
Molekulargewicht |
641.9 g/mol |
IUPAC-Name |
bis(2,4-dibromophenyl) phenyl phosphate |
InChI |
InChI=1S/C18H11Br4O4P/c19-12-6-8-17(15(21)10-12)25-27(23,24-14-4-2-1-3-5-14)26-18-9-7-13(20)11-16(18)22/h1-11H |
InChI-Schlüssel |
XRXGHMOHPQDQSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
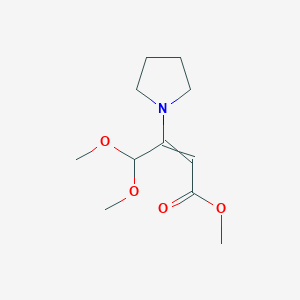
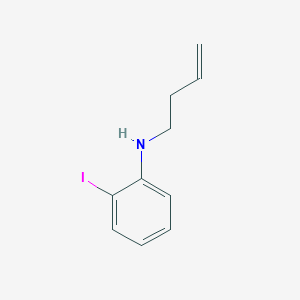
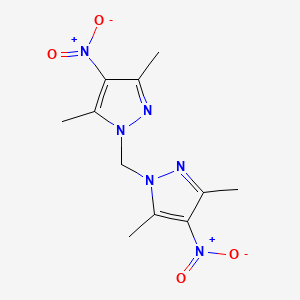

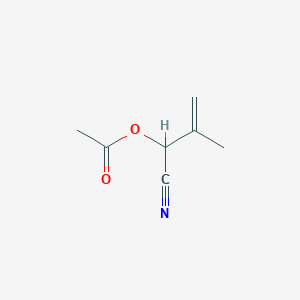
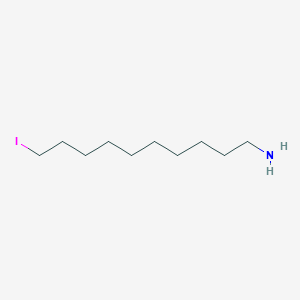
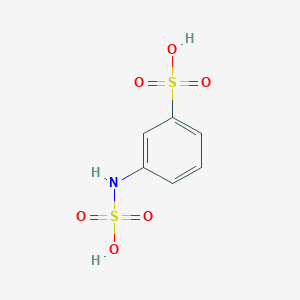


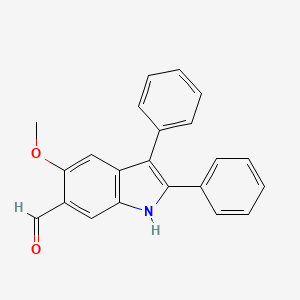
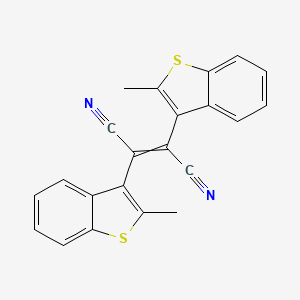
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
